molecular formula C17H18N6O2 B12188462 (3-methoxyphenyl)[4-(9H-purin-6-yl)piperazin-1-yl]methanone

(3-methoxyphenyl)[4-(9H-purin-6-yl)piperazin-1-yl]methanone

Cat. No.: B12188462
M. Wt: 338.4 g/mol
InChI Key: FZEUZIJZCUVFRO-UHFFFAOYSA-N
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Description

(3-methoxyphenyl)[4-(9H-purin-6-yl)piperazin-1-yl]methanone is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a methoxyphenyl group linked to a purinyl-piperazine moiety via a methanone bridge, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

The synthesis of (3-methoxyphenyl)[4-(9H-purin-6-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxyphenyl, is often prepared through the methylation of phenol using methanol in the presence of a catalyst.

    Synthesis of the Purinyl-Piperazine Intermediate: The purinyl-piperazine moiety is synthesized by reacting purine with piperazine under controlled conditions.

    Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the purinyl-piperazine intermediate using a suitable coupling agent such as carbodiimide in an organic solvent like dichloromethane.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

(3-methoxyphenyl)[4-(9H-purin-6-yl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the methanone group to a methylene group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like sodium hydride can replace the methoxy group with other nucleophiles.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to optimize reaction rates and yields.

Scientific Research Applications

(3-methoxyphenyl)[4-(9H-purin-6-yl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-methoxyphenyl)[4-(9H-purin-6-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The purinyl-piperazine moiety is known to bind to purinergic receptors, modulating various cellular pathways. This interaction can lead to changes in cellular signaling, enzyme activity, and gene expression, ultimately affecting physiological processes.

Comparison with Similar Compounds

Compared to other similar compounds, (3-methoxyphenyl)[4-(9H-purin-6-yl)piperazin-1-yl]methanone stands out due to its unique combination of functional groups. Similar compounds include:

    (3-methoxyphenyl)[4-(9H-purin-6-yl)piperazin-1-yl]ethanone: Differing by a single carbon atom in the linker, this compound exhibits slightly different reactivity and binding properties.

    (3-methoxyphenyl)[4-(9H-purin-6-yl)piperazin-1-yl]propanone: With an additional carbon in the linker, this compound may have altered pharmacokinetics and biological activity.

Properties

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

IUPAC Name

(3-methoxyphenyl)-[4-(7H-purin-6-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H18N6O2/c1-25-13-4-2-3-12(9-13)17(24)23-7-5-22(6-8-23)16-14-15(19-10-18-14)20-11-21-16/h2-4,9-11H,5-8H2,1H3,(H,18,19,20,21)

InChI Key

FZEUZIJZCUVFRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3NC=N4

Origin of Product

United States

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